molecular formula C14H15NS B110734 Deschloro ticlopidine CAS No. 55142-78-4

Deschloro ticlopidine

Cat. No.: B110734
CAS No.: 55142-78-4
M. Wt: 229.34 g/mol
InChI Key: GUPPGBJHJWFJCP-UHFFFAOYSA-N
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Description

Deschloro ticlopidine is a derivative of ticlopidine, a thienopyridine compound known for its antiplatelet properties Unlike ticlopidine, this compound lacks a chlorine atom in its structure, which may influence its chemical behavior and biological activity

Biochemical Analysis

Biochemical Properties

Deschloro Ticlopidine, similar to Ticlopidine, may play a role in biochemical reactions involving platelet aggregation. Ticlopidine acts as a unique inhibitor of platelet aggregation, inhibiting platelet aggregation mediated by several interdependent pathways of activation . It inhibits platelet aggregation in response to a number of inducers, including ADP, thrombin, collagen, serotonin, arachidonic acid, epinephrine, and platelet activating factor .

Cellular Effects

The cellular effects of this compound are not well-studied. Ticlopidine, a structurally related compound, has been shown to have significant effects on cells, particularly platelets. It inhibits platelet aggregation, which is a crucial step in the formation of blood clots . This suggests that this compound may have similar effects on cellular processes, particularly those involving platelet function and blood clotting.

Molecular Mechanism

The precise molecular mechanism of this compound is not well-defined. Ticlopidine appears to act at a final common pathway for platelet activation, which involves an ADP-induced conformational modification of the platelet membrane glycoprotein (GPIIb/IIIa) to form the fibrinogen binding site . The observed effects of Ticlopidine on several inducers of platelet aggregation may all result from blockade of the amplifying effect of endogenous ADP released from platelet-dense granules .

Temporal Effects in Laboratory Settings

Ticlopidine, when administered orally to humans, results in ex vivo inhibition of platelet aggregation . Repeated administration of Ticlopidine results in 3- to 4-fold accumulation of the drug after 2 weeks .

Metabolic Pathways

Ticlopidine is extensively metabolized, with little unchanged drug present in the plasma . At least 20 metabolites of Ticlopidine have been identified .

Preparation Methods

Synthetic Routes and Reaction Conditions

Deschloro ticlopidine can be synthesized through several synthetic routes. One common method involves the reduction of ticlopidine using a suitable reducing agent to remove the chlorine atom. The reaction typically requires specific conditions such as controlled temperature and the presence of a catalyst to ensure the selective removal of the chlorine atom without affecting other functional groups.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product in a highly pure form.

Chemical Reactions Analysis

Types of Reactions

Deschloro ticlopidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can further modify the structure of this compound, potentially leading to new derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, altering its chemical properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out under controlled temperature and pH conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in the presence of a solvent like tetrahydrofuran.

    Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, with conditions tailored to achieve the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction can produce various reduced forms of this compound.

Scientific Research Applications

Deschloro ticlopidine has several scientific research applications, including:

    Chemistry: It is used as a starting material for the synthesis of new compounds with potential pharmaceutical applications.

    Biology: The compound is studied for its effects on biological systems, particularly its interactions with enzymes and receptors.

    Medicine: Research focuses on its potential as an antiplatelet agent and its ability to modulate various biological pathways.

    Industry: this compound is used in the development of new materials and as a chemical intermediate in various industrial processes.

Comparison with Similar Compounds

Similar Compounds

    Ticlopidine: The parent compound, known for its antiplatelet properties.

    Clopidogrel: Another thienopyridine derivative with similar antiplatelet effects.

    Prasugrel: A more potent thienopyridine with a faster onset of action.

Uniqueness

Deschloro ticlopidine is unique due to the absence of the chlorine atom, which may influence its chemical reactivity and biological activity. This structural difference can lead to variations in its pharmacokinetic and pharmacodynamic properties compared to other thienopyridine derivatives.

Properties

IUPAC Name

5-benzyl-6,7-dihydro-4H-thieno[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NS/c1-2-4-12(5-3-1)10-15-8-6-14-13(11-15)7-9-16-14/h1-5,7,9H,6,8,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUPPGBJHJWFJCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1SC=C2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90203649
Record name Deschloro ticlopidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90203649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55142-78-4
Record name Deschloro ticlopidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055142784
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Deschloro ticlopidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90203649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DESCHLORO TICLOPIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5M52XJ51O8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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